molecular formula C6H4BrClN2S B598654 4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine CAS No. 1203324-68-8

4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine

Cat. No.: B598654
CAS No.: 1203324-68-8
M. Wt: 251.526
InChI Key: CCGVUYXZOVJJTF-UHFFFAOYSA-N
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Description

4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with chlorine and bromine atoms substituted at the 4 and 6 positions, respectively. The molecular formula of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine is C6H4BrClN2S, and it has a molecular weight of 251.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: These compounds have a similar structure but differ in the position of the substituents.

    Thieno[3,2-b]pyrimidines: Another class of thienopyrimidines with different substitution patterns.

    Pyrimidines: The parent compound without the thiophene ring.

Uniqueness

4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

1203324-68-8

Molecular Formula

C6H4BrClN2S

Molecular Weight

251.526

IUPAC Name

6-bromo-4-chloro-2,3-dihydrothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6H4BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1,10H,2H2

InChI Key

CCGVUYXZOVJJTF-UHFFFAOYSA-N

SMILES

C1NC(=C2C(=N1)C=C(S2)Br)Cl

Synonyms

4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine

Origin of Product

United States

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